2-CHLORO-N-(2,4-DIFLUOROPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
2-CHLORO-N-(2,4-DIFLUOROPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2,4-DIFLUOROPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the introduction of the chloro, difluorophenyl, and piperidine-1-sulfonyl groups onto a benzamide core. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(2,4-DIFLUOROPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2,4-DIFLUOROPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-(2,4-DIFLUOROPHENYL)BENZAMIDE: Lacks the piperidine-1-sulfonyl group.
N-(2,4-DIFLUOROPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE: Lacks the chloro group.
2-CHLORO-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE: Lacks the difluorophenyl group.
Uniqueness
The presence of the chloro, difluorophenyl, and piperidine-1-sulfonyl groups in 2-CHLORO-N-(2,4-DIFLUOROPHENYL)-5-(PIPERIDINE-1-SULFONYL)BENZAMIDE makes it unique compared to similar compounds
Properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O3S/c19-15-6-5-13(27(25,26)23-8-2-1-3-9-23)11-14(15)18(24)22-17-7-4-12(20)10-16(17)21/h4-7,10-11H,1-3,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTPTVRQVRUDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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